3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Übersicht

Beschreibung

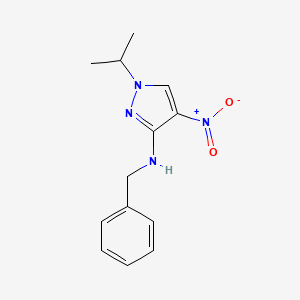

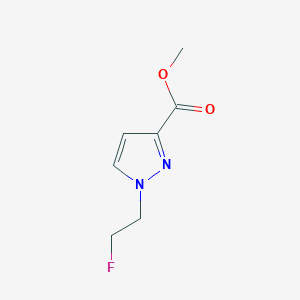

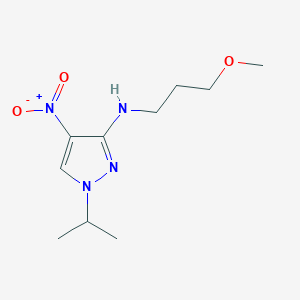

3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopentyloxy group attached to the pyrazole ring, along with a methyl group and an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Wirkmechanismus

Target of Action

The primary target of 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, also known as Cyclopentolate, is the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

Cyclopentolate interacts with its targets by blocking the muscarinic receptors . This action results in the relaxation of the sphincter of the iris and the ciliary muscles . Consequently, it produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

It is known that the compound’s action on muscarinic receptors disrupts the normal functioning of these receptors, leading to changes in the eye’s physiology .

Pharmacokinetics

Similar compounds in its class, such as doxycycline and minocycline, are known to be more reliably absorbed orally . Another compound in this class, tigecycline, is injectable only, with an improved antibacterial spectrum compared with the tetracyclines .

Result of Action

The action of Cyclopentolate results in a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes . Recovery usually occurs within 24 hours . The cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises .

Action Environment

The environment can influence the action, efficacy, and stability of Cyclopentolate. For instance, the compound’s effects are slower in onset and longer in duration in patients who have dark pigmented irises . Additionally, patients may be more light sensitive than normal and may notice close objects blurred (and possibly distant objects blurred, depending on the patient’s visual system) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction between hydrazine hydrate and ethyl acetoacetate can yield 1-methyl-1H-pyrazol-4-amine.

Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions. This involves reacting the pyrazole derivative with cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclopentyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced forms of the compound, potentially with altered functional groups.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pyrazole-based compounds.

Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound could be investigated for similar therapeutic potentials.

Industry: It may find applications in the development of agrochemicals, dyes, and other industrial products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-1H-pyrazol-4-amine: Lacks the cyclopentyloxy group, making it less hydrophobic.

3-(Cyclopentyloxy)-1H-pyrazol-4-amine: Lacks the methyl group, potentially altering its biological activity.

3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-5-amine: Similar structure but with the amine group at a different position, which could affect its reactivity and interactions.

Uniqueness

3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to the specific combination of functional groups, which can influence its solubility, stability, and biological activity. The presence of the cyclopentyloxy group may enhance its hydrophobic interactions, while the hydrochloride form improves its solubility in aqueous environments.

Eigenschaften

IUPAC Name |

3-cyclopentyloxy-1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-12-6-8(10)9(11-12)13-7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDBDQLTUKSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2CCCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431966-45-8 | |

| Record name | 1H-Pyrazol-4-amine, 3-(cyclopentyloxy)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3047624.png)